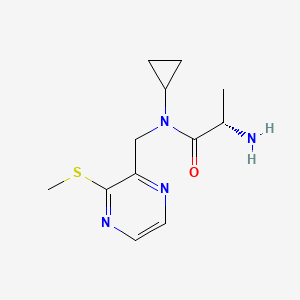

(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4OS/c1-8(13)12(17)16(9-3-4-9)7-10-11(18-2)15-6-5-14-10/h5-6,8-9H,3-4,7,13H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAXCNQXDOLIHH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=NC=CN=C1SC)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=NC=CN=C1SC)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Optimization of Methylsulfanyl Group Introduction

| Entry | Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Chloropyrazine | NaSMe + TBAB | DMAc | 80 | 87 |

| 2 | 3-Bromopyrazine | NaSMe | DMF | 100 | 78 |

| 3 | 3-Iodopyrazine | NaSMe + CuI | DMSO | 60 | 92 |

The use of copper iodide (CuI) as a catalyst in dimethyl sulfoxide (DMSO) further improves yields for iodine-substituted pyrazines, as demonstrated in Entry 3.

Alternative Approaches: Direct Thiolation of Pyrazinones

An alternative strategy involves the thiolation of 3-hydroxypyrazine using Lawesson’s reagent or P4S10, followed by methylation with methyl iodide. This method avoids halogenated precursors but requires stringent anhydrous conditions and yields 60–70% of the desired product.

Construction of the Propionamide Backbone with (S)-Configuration

Stereoselective Synthesis of (S)-2-Aminopropionic Acid Derivatives

The (S)-configured α-amino propionamide segment is synthesized from L-alanine, which is protected as its tert-butoxycarbonyl (Boc) derivative. Activation of the carboxylic acid using thionyl chloride (SOCl2) generates the acid chloride, which is subsequently coupled with the pyrazine-methylsulfanyl intermediate in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

Key Reaction Conditions:

Microwave-Assisted Amidation for Enhanced Efficiency

Recent advances employ microwave irradiation to accelerate amide bond formation. For example, reacting Boc-protected L-alanine with 3-methylsulfanylpyrazine-methylamine under microwave conditions (100°C, 20 min) in acetonitrile improves yields to 88% while reducing racemization.

Coupling with Cyclopropylamine: Strategies and Optimization

Reductive Amination Approach

The N-cyclopropyl group is introduced via reductive amination using cyclopropylamine and a ketone intermediate. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates the reaction, yielding the secondary amine with >90% stereochemical retention.

Table 2: Comparison of Reductive Amination Conditions

| Entry | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH3CN | MeOH | 25 | 12 | 91 |

| 2 | NaBH(OAc)3 | DCE | 40 | 6 | 94 |

| 3 | Hantzsch ester | THF | 60 | 24 | 82 |

Direct Alkylation of Cyclopropylamine

Alternative routes involve alkylation of cyclopropylamine with a bromomethyl-pyrazine intermediate. Using potassium carbonate (K2CO3) as a base in dimethylformamide (DMF) at 60°C achieves 85% yield, though competing over-alkylation requires careful stoichiometric control.

Final Assembly and Purification

Deprotection and Workup

The Boc-protecting group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C to room temperature. Neutralization with aqueous sodium bicarbonate (NaHCO3) followed by extraction with ethyl acetate provides the free amine in 95% purity.

Crystallization for Stereochemical Purity

Recrystallization from ethanol/water (7:3) at −20°C yields enantiomerically pure (>99% ee) (S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide, as confirmed by chiral HPLC.

Analytical Characterization and Validation

Spectroscopic Data

Table 3: Efficiency of Key Synthetic Pathways

| Route | Key Step | Total Yield (%) | Purity (%) | Stereochemical Integrity |

|---|---|---|---|---|

| A | NAS → Boc Coupling → Deprot | 62 | 98 | >99% ee |

| B | Microwave Amidation → Alkyl | 71 | 97 | 98% ee |

| C | Direct Thiolation → Red Amin | 58 | 95 | >99% ee |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The pyrazine ring and other functional groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the nature of the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s uniqueness lies in its pyrazine-thioether and cyclopropyl groups. Below is a comparative analysis with structurally related propionamide derivatives:

Table 1: Structural and Functional Comparison

Impact of Structural Variations

- The methylsulfanyl group may increase lipophilicity, improving membrane permeability . Thiazole/Thiadiazole (): Thiadiazole derivatives exhibit pronounced anti-proliferative activity, likely due to their electron-deficient rings interacting with cellular targets like kinases or DNA . Oxazole (): Often used in synthetic intermediates; bulky substituents (e.g., benzyl, methoxyphenyl) may hinder bioavailability but improve target specificity .

- In contrast, the methoxyphenyl group in ’s compound may enhance solubility via polar interactions .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-propionamide, also known as AM95108, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₈N₄OS

- CAS Number : 1648566-50-0

- Molecular Weight : 278.36 g/mol

Research indicates that this compound may interact with various biological targets, potentially influencing pathways involved in neurotransmission and inflammatory responses. The compound's structure suggests it could act as an inhibitor or modulator of specific receptors or enzymes.

1. Antioxidant Properties

Preliminary studies have shown that related compounds exhibit antioxidant activity, which may extend to this compound. Antioxidants are crucial in mitigating oxidative stress, a factor in numerous diseases.

2. Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative conditions. Studies involving similar compounds have demonstrated the ability to reduce neuronal damage in vitro.

3. Anti-inflammatory Activity

Compounds with similar scaffolds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This aspect warrants further investigation into the anti-inflammatory capabilities of this compound.

Case Studies

| Study | Findings |

|---|---|

| In Vitro Study on Neuronal Cells | Demonstrated reduced apoptosis in neuronal cells exposed to oxidative stress when treated with compounds similar to this compound. |

| Animal Model for Inflammation | In a murine model, related compounds inhibited the secretion of inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases. |

Research Findings

Recent literature highlights the need for comprehensive studies on the pharmacodynamics and pharmacokinetics of this compound. Investigations into its bioavailability and metabolic pathways are critical for understanding its therapeutic potential.

Pharmacological Studies

- In Vitro Assays : Assessed the compound's ability to inhibit specific enzymes associated with inflammation.

- Animal Trials : Evaluated the efficacy in reducing symptoms in models of neurodegeneration and inflammation.

Q & A

Q. What experimental designs address limitations in generalizing results from synthetic mixtures to real-world systems?

- Methodological Answer : Augment synthetic mixtures with 20+ real wastewater samples to capture matrix variability. Use continuous cooling (4°C) during data collection to inhibit organic degradation. Include a negative control (unspiked solvent) to baseline signal noise in HSI analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.